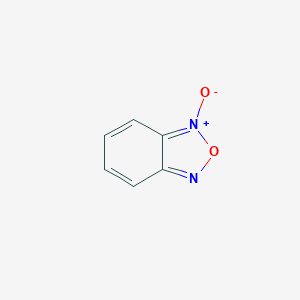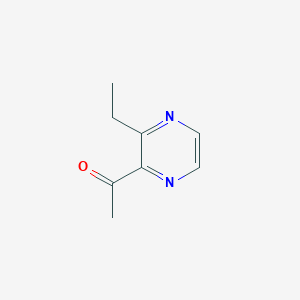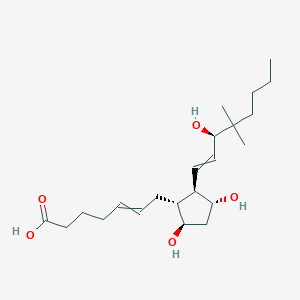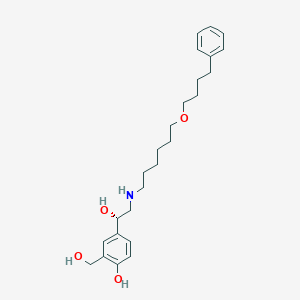
苯并呋喃三唑
概述
描述
Benzofuroxan is a compound that has been synthesized and evaluated for its antitubercular potential . It is used as an oxidant for the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis (alkylamino)-9,10-anthracenediones .
Synthesis Analysis
Benzofuroxan compounds are synthesized by introducing various pharmacophore groups into their structure while maintaining the furoxan ring . The synthesis of benzofuran compounds involves classifying the activity of the compounds .Molecular Structure Analysis
Benzofuroxan is a heterocyclic compound consisting of fused benzene and furan rings . It has a molecular formula of C6H4N2O2 and a molecular weight of 136.108 Da .Chemical Reactions Analysis
The chemical properties of benzofuroxan are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety . There are three major methods proposed for the chemical synthesis of dinitrobenzofuroxan derivatives .Physical And Chemical Properties Analysis
Benzofuroxan has a molecular formula of C6H4N2O2, an average mass of 136.108 Da, and a monoisotopic mass of 136.027283 Da .科学研究应用
Synthesis of Heterocyclic Compounds
Benzofuroxan is utilized as an oxidant in the synthesis of various heterocyclic compounds such as 2-arylsubstituted benzimidazoles and quinoxalines. These compounds have significant applications in pharmaceuticals and agrochemicals due to their diverse biological activities .
Antitumor Agents
Researchers have explored the use of Benzofuroxan in creating hybrid antitumor agents. These agents are designed by combining Benzofuroxan with sterically hindered phenols, leading to compounds that exhibit a broad range of biological activities, including antitumor properties .
Antibacterial Applications
Benzofuroxan derivatives have shown high activity against antibiotic-resistant Staphylococcus bacteria. This makes them potential candidates for developing new antibacterial drugs, especially in the face of rising antibiotic resistance .
Antifungal Activity
Benzofuroxan derivatives are also known for their fungicidal activity against phytopathogenic fungi, which can cause significant agricultural losses. This application is crucial for protecting crops and ensuring food security .
Pharmaceutical Applications
Some Benzofuroxan derivatives are known to possess strong pharmaceutical activities such as anti-oxidative and anti-viral properties. This makes them valuable in the development of drugs for treating various diseases .
Synthesis of Dinitrosobenzene
Benzofuroxan is used in the synthesis of 1,2-dinitrosobenzene, a compound that has applications in organic synthesis and potentially in the development of novel materials .
作用机制
Target of Action
Benzofuroxan is a class of compounds that have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuroxan’s mode of action involves the intracellular production of free-radical species . It’s suggested that Benzofuroxan blocks translation , which could lead to the inhibition of protein synthesis and ultimately cell death. The compound’s interaction with its targets leads to changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
It’s known that benzofuroxan derivatives induce apoptosis via the internal mitochondrial pathway and increase reactive oxygen species (ros) production . This suggests that Benzofuroxan may affect pathways related to oxidative stress and apoptosis.
Pharmacokinetics
It’s mentioned that the compound was found to be orally bioavailable , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The result of Benzofuroxan’s action at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is associated with an increase in ROS production , which can cause damage to cell structures and lead to cell death. In terms of its biological activity, Benzofuroxan has shown significant effects against various types of cancer cells .
Action Environment
The action of Benzofuroxan can be influenced by various environmental factors. For instance, the antimicrobial activity of Benzofuroxan derivatives only appears when at least two benzofuroxan moieties are introduced per phenol . This suggests that the structure and composition of the compound can significantly influence its action, efficacy, and stability.
安全和危害
Benzofuroxan should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Benzofuroxan and its derivatives have shown a broad range of biological activities. The most potent of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production . The index of selectivity relative to healthy tissues exceeds that for the reference drugs Doxorubicin and Sorafenib . Therefore, benzofuroxan and its derivatives are promising lead compounds for the development of a novel chemical class of antitubercular drugs .
属性
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAMBAZBICIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NO[N+](=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuroxan | |
CAS RN |
480-96-6 | |
| Record name | Benzofuroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-Benzoxadiazole, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-benzo-2-oxa-1,3-diazole oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOFURAZAN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzofuroxan?
A1: Benzofuroxan, also known as benzo[1,2-c]1,2,5-oxadiazole N-oxide, has the molecular formula C6H4N2O2 and a molecular weight of 136.11 g/mol. []
Q2: Are there spectroscopic data available for benzofuroxan and its derivatives?
A2: Yes, various spectroscopic techniques have been employed to characterize benzofuroxan derivatives. These include UV/VIS, FT-IR, NMR (1H, 13C, 14N, 17O), and 119Sn Mössbauer spectroscopy. [, , , , , ]
Q3: What is known about the density of benzofuroxan derivatives?
A3: Benzofuroxan derivatives are known for their relatively high densities. For example, 5,6-dinitrobenzofuroxan (5,6-DNBF) exhibits a density of 1.88 g/cm3, exceeding that of its isomer 4,6-dinitrobenzofuroxan (4,6-DNBF) at 1.76 g/cm3. []
Q4: How does the molecular structure of benzofuroxan influence its thermal decomposition?
A4: The chemical structure of benzofuroxan significantly impacts its thermal decomposition properties, including activation energy (E) and pre-exponential factor (A). Increasing the number of furoxan rings fused to the benzene core tends to lower the activation energy. Substituents like amino, nitro, methylamino, and carbonyl groups also influence E, likely due to their effects on physical properties like melting point, which in turn affect decomposition rates. []
Q5: How do benzofuroxans react with thiols?
A5: Benzofuroxans act as specific oxidizing agents for thiols. They readily react with aliphatic thiols, both in small molecules and in enzymes like papain, ficin, and bromelain. This reaction reduces benzofuroxan to o-benzoquinone dioxime. The fate of the thiol depends on its structure and can lead to disulfide formation or sulfenic acid generation. [, ]
Q6: Can benzofuroxans be used for the synthesis of other heterocycles?
A6: Yes, benzofuroxans are versatile precursors for various heterocycles. They react with electron-rich heterocycles or carbanions to form quinoxaline dioxides, benzimidazoles, and phenazine derivatives. These derivatives exhibit diverse biological activities, including cytotoxic, antimycobacterial, antimalarial, antileishmanial, and antituberculosis properties. [, , , , ]
Q7: How do benzofuroxans react with 1,3-dicarbonyl compounds?
A7: The reactions of benzofuroxans with 1,3-dicarbonyl compounds are diverse and can lead to different products depending on the reaction conditions and substituents. Benzofuroxans can undergo 1,3-dipolar cycloaddition, Beirut reaction, or Regitz diazo transfer with 1,3-dicarbonyl compounds, showcasing their versatile reactivity. [, ]
Q8: Can benzofuroxans be used as catalysts?
A8: While benzofuroxans themselves are not commonly used as catalysts, their reactions can be catalyzed. For example, the cyclocondensation of benzofuroxan with carbonyl compounds to form quinoxaline 1,4-dioxide can be efficiently catalyzed by silica gel or molecular sieves. []
Q9: Are there any specific applications of benzofuroxan derivatives as energetic materials?
A9: Yes, some benzofuroxan derivatives are investigated as potential energetic materials. 5,6-DNBF, due to its high density and potential energy output, has been investigated as a high energy density material (HEDM). []
Q10: How has computational chemistry been employed in benzofuroxan research?
A10: Computational methods like DFT have been used to study molecular rearrangements, predict thermodynamic parameters (e.g., heats of formation), and analyze structure-activity relationships. These studies help understand reactivity, stability, and potential applications of benzofuroxan derivatives. [, , , ]
Q11: What is the impact of substituents on the reactivity of benzofuroxans?
A11: Substituents on the benzofuroxan ring system significantly influence its reactivity. Electron-withdrawing groups generally enhance the electrophilicity of the furoxan ring, facilitating reactions with nucleophiles. Conversely, electron-donating groups can shift reactivity towards the carbocyclic ring. [, , , , ]
Q12: How do the properties of benzofuroxan change with the introduction of fluorine atoms?
A12: Replacing nitro groups with fluorine atoms significantly decreases the electrophilic character of benzofuroxan, as evidenced by theoretical and electrochemical studies. Nonetheless, fluorinated benzofuroxans can still undergo nucleophilic aromatic substitutions (SNAr), offering a route to new functionalized heterocycles. []
Q13: What are the known biological activities of benzofuroxan derivatives?
A13: Benzofuroxans display a broad spectrum of biological activities, including antibacterial, antifungal, antileukemic, acaricide, and immunomodulatory properties. They have also shown potential as nitric oxide-releasing agents, anticancer agents, anti-Chagas agents, calcium channel blockers, and cytotoxic agents. [, , , , , ]
Q14: Have any benzofuroxan derivatives shown promising antifungal activity?
A14: Yes, several benzofuroxan derivatives exhibited potent antifungal activity against various phytopathogenic fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. Some derivatives even surpassed the efficacy of the commercial fungicide carbendazim, suggesting their potential for development as new antifungal agents. []
Q15: Are there any benzofuroxan derivatives with potential for treating leishmaniasis?
A15: Yes, certain furoxan and benzofuroxan derivatives have demonstrated promising leishmanicidal activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. Notably, some compounds exhibited superior selectivity and potency compared to existing drugs like amphotericin B and pentamidine. []
Q16: How do benzofuroxans interact with flavoenzymes?
A16: Benzofuroxans act as substrates for NADPH-dependent flavoenzymes like P-450 reductase (P-450R) and quinone oxidoreductase (NQO1). Their reduction by these enzymes depends on their electron-accepting potency. Interestingly, unlike nitroaromatic compounds, the enzymatic reduction of benzofuroxans does not appear to initiate redox cycling, suggesting a limited role of this mechanism in their cytotoxicity. []
Q17: Have any water-soluble salts of benzofuroxan derivatives been synthesized?
A17: Yes, water-soluble salts of benzofuroxans have been synthesized via reactions with various amines. These salts show potential in agricultural applications, improving seed germination and suppressing microflora growth. Moreover, they exhibit promising anticancer activity, particularly against M-HeLa tumor cell lines, and induce apoptosis via the mitochondrial pathway. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)




![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)


![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
